3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde and a thiolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, such as those involved in cell division or metabolism .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione is unique due to its specific combination of functional groups and the presence of both thiazole and thiolane rings.
Properties
Molecular Formula |
C8H11N3O2S3 |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C8H11N3O2S3/c12-16(13)4-1-6(5-16)10-7(14)11-8-9-2-3-15-8/h2-3,6H,1,4-5H2,(H2,9,10,11,14) |
InChI Key |
FQZIMIMKEHUCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.